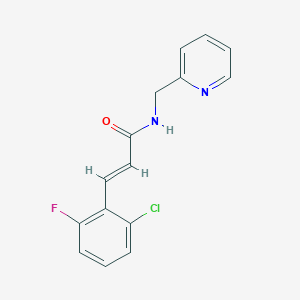
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions.
作用机制
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions. Endocannabinoids are known to play a role in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce pain, anxiety, and depression, and to improve cognitive function. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids in a variety of physiological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to synthesize and may be expensive to obtain.
未来方向
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of addiction and substance abuse. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have effects on these conditions in animal models, and further research is needed to determine its potential therapeutic effects in humans. Finally, there is a need for further research into the long-term effects of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, particularly with regard to its safety and efficacy.
合成方法
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been described in several scientific publications and involves the use of specialized laboratory equipment and techniques.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been studied for its potential use in the treatment of addiction and substance abuse.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-5-3-6-14(17)12(13)7-8-15(20)19-10-11-4-1-2-9-18-11/h1-9H,10H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLYCJDXCTEDO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



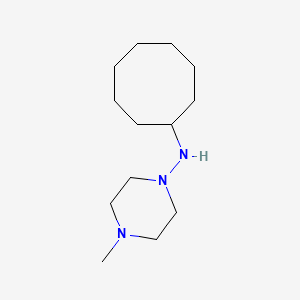


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
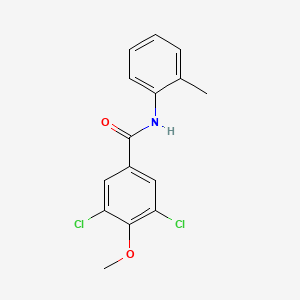
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
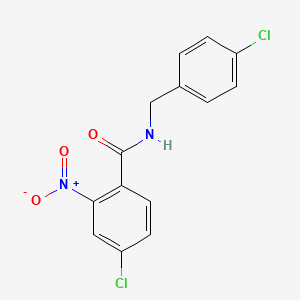
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
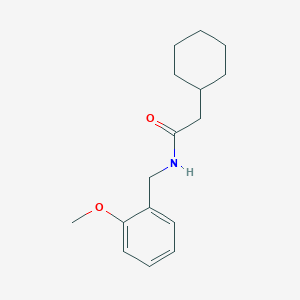
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)